
Dimethylpalmitylstearylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylpalmitylstearylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances. This compound is particularly valued in the fields of chemistry, biology, and materials science for its versatility and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylpalmitylstearylammonium can be synthesized through a quaternization reaction, where a tertiary amine reacts with an alkyl halide. The typical reaction involves dimethylamine and a mixture of palmityl and stearyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of the reactants, followed by their introduction into the reactor. The reaction mixture is then heated and stirred continuously to promote the quaternization reaction. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylpalmitylstearylammonium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable quaternary ammonium structure.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used, although the conditions need to be carefully controlled to prevent over-reduction.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions, often in the presence of a catalyst to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted ammonium compounds.
Applications De Recherche Scientifique
Dimethylpalmitylstearylammonium has a broad range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the delivery of genetic material.
Industry: In industrial settings, it is used in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of dimethylpalmitylstearylammonium involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. In drug delivery, this property is exploited to enhance the uptake of therapeutic agents by cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis.
Uniqueness
Dimethylpalmitylstearylammonium is unique due to its specific combination of palmityl and stearyl chains, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane disruption capabilities.
Propriétés
Numéro CAS |
102394-98-9 |
|---|---|
Formule moléculaire |
C36H76N+ |
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C36H76N/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-37(3,4)35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3/q+1 |
Clé InChI |
NACOEGDPOVPSIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



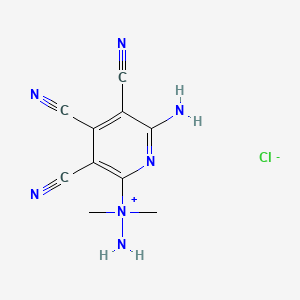
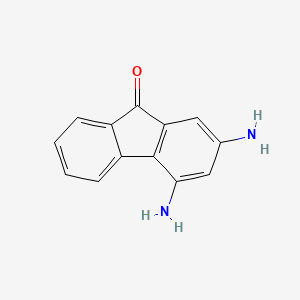

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
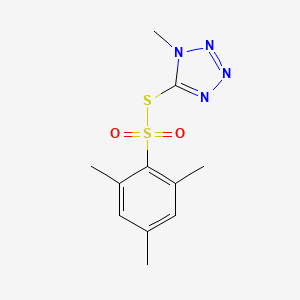

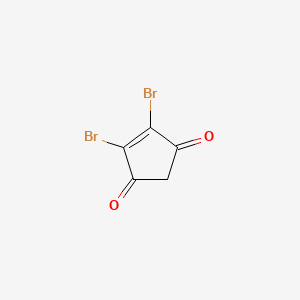
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
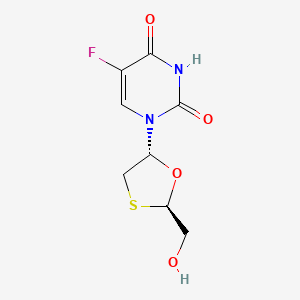
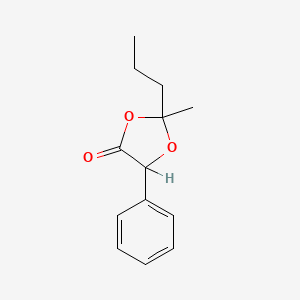
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
